

IUPAC name for 4-Chloro-5-isopropylpyrimidine.

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Compound of Interest

Compound Name: 4-Chloro-5-isopropylpyrimidine

CAS No.: 1015846-32-8

Cat. No.: B1416246

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An In-Depth Technical Guide to **4-Chloro-5-isopropylpyrimidine**: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

4-Chloro-5-isopropylpyrimidine stands as a pivotal heterocyclic building block within the landscape of medicinal chemistry and synthetic organic chemistry. As a substituted pyrimidine, it belongs to a class of compounds that are foundational to numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The strategic placement of a reactive chlorine atom at the 4-position and an isopropyl group at the 5-position imparts a unique combination of reactivity and structural complexity. The chloro group serves as a versatile synthetic handle, primarily for nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups. This capability makes **4-chloro-5-isopropylpyrimidine** an invaluable intermediate for constructing libraries of novel compounds for drug discovery programs. This technical guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis, an exploration of its reactivity, and a discussion of its applications for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of **4-Chloro-5-isopropylpyrimidine** is crucial for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection, and reaction setup.

Property	Value	Source(s)
IUPAC Name	4-chloro-5-(propan-2-yl)pyrimidine	[1]
Synonyms	4-Chloro-5-isopropylpyrimidine, 4-Chloro-5-(1-methylethyl)-pyrimidine	[1]
CAS Number	1015846-32-8	[1]
Molecular Formula	C ₇ H ₉ ClN ₂	[1]
Molecular Weight	156.61 g/mol	[1]
Canonical SMILES	<chem>CC(C)C1=CN=CN=C1Cl</chem>	
Appearance	Expected to be a colorless to pale yellow liquid or low-melting solid	
Boiling Point	Data not available	[1]
Solubility	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Insoluble in water.	[2]
Storage	Store in a dry, sealed container in a cool, well-ventilated place.	[1]

Synthesis of 4-Chloro-5-isopropylpyrimidine

The most established and industrially scalable method for the synthesis of 4-chloropyrimidines is the chlorination of their corresponding 4-hydroxypyrimidine (which exists in tautomeric equilibrium with the more stable pyrimidin-4-one) precursors.[3][4] This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl_3).

Proposed Synthetic Workflow

The synthesis of **4-Chloro-5-isopropylpyrimidine** logically proceeds from the precursor, 5-isopropylpyrimidin-4(3H)-one. This precursor can be synthesized through the condensation of formamide with an appropriate three-carbon building block, such as ethyl 2-formyl-3-methylbutanoate. The subsequent chlorination is the key step to furnishing the target molecule.

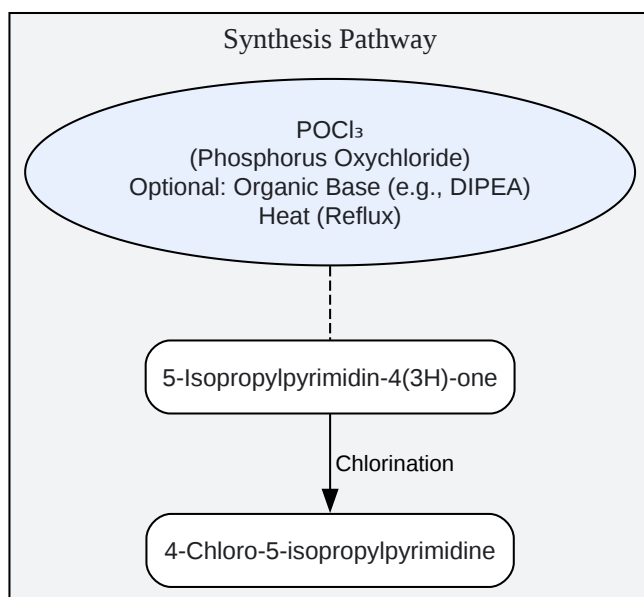


Fig. 1: Synthesis of 4-Chloro-5-isopropylpyrimidine.

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Detailed Experimental Protocol

This protocol is based on well-established procedures for the chlorination of similar pyrimidinone substrates.[4]

Materials:

- 5-isopropylpyrimidin-4(3H)-one (1.0 eq)
- Phosphorus oxychloride (POCl_3) (5.0 - 10.0 eq)
- N,N-Diisopropylethylamine (DIPEA) (optional, 0.1 - 0.5 eq)
- Toluene or another high-boiling inert solvent
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate or Dichloromethane (for extraction)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-isopropylpyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (5.0 - 10.0 eq). Note: This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl_3 .
- **Addition of Base (Optional):** An organic base such as N,N-Diisopropylethylamine (DIPEA) can be added to catalyze the reaction and neutralize the HCl generated in situ.^[5] Add DIPEA (0.1 - 0.5 eq) dropwise to the suspension.
- **Chlorination:** Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** a. After the reaction is complete, allow the mixture to cool to room temperature. b. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will quench the excess POCl_3 . c. Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate

(NaHCO_3) until the pH is approximately 7-8. d. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x).

- Purification: a. Combine the organic layers and wash with brine. b. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. c. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. d. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **4-Chloro-5-isopropylpyrimidine**.

Chemical Reactivity and Synthetic Utility

The synthetic value of **4-Chloro-5-isopropylpyrimidine** is dominated by the reactivity of the C4-chloro substituent. The pyrimidine ring is an electron-deficient system, which makes the carbon atoms attached to electronegative atoms (like chlorine) highly susceptible to nucleophilic attack. This proceeds via a nucleophilic aromatic substitution ($\text{S}_\text{N}\text{Ar}$) mechanism.

Nucleophilic Aromatic Substitution ($\text{S}_\text{N}\text{Ar}$)

The chloro group at the 4-position is an excellent leaving group and is readily displaced by a wide variety of nucleophiles.^{[6][7][8]} This versatility allows for the introduction of diverse functional groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

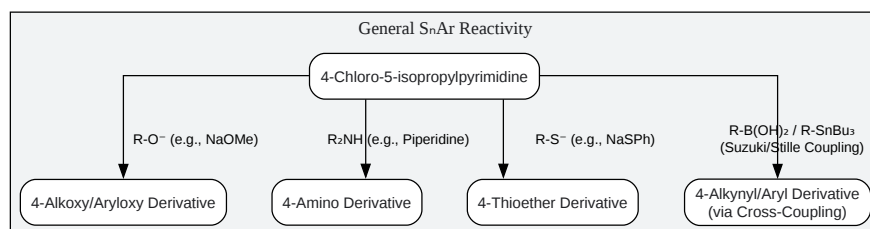


Fig. 2: Common Nucleophilic Substitution Reactions.

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Scope of Nucleophiles

The reaction is compatible with a broad range of nucleophiles, enabling the synthesis of diverse pyrimidine derivatives.

Nucleophile Type	Example Reagent(s)	Product Class
O-Nucleophiles	Sodium methoxide (NaOMe), Phenols	Ethers, Aryl ethers
N-Nucleophiles	Ammonia, Primary/Secondary amines	Primary, Secondary, and Tertiary amines
S-Nucleophiles	Sodium thiophenoxide (NaSPh)	Thioethers
C-Nucleophiles	Organometallic reagents (e.g., in Suzuki, Stille, or Sonogashira cross-coupling reactions)	Biaryls, Alkylated or Alkynylated pyrimidines

The chlorine atom can also facilitate metal-catalyzed cross-coupling reactions, further expanding the synthetic possibilities to include the formation of carbon-carbon bonds.[9]

Applications in Drug Discovery

Halogenated pyrimidines are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in FDA-approved drugs and biologically active compounds.[10] The chloro-substituent is not merely a reactive handle; it can also profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties through steric and electronic effects, and by participating in halogen bonding.[11]

While specific drugs derived directly from **4-Chloro-5-isopropylpyrimidine** are not publicly documented, its value lies in its role as a versatile intermediate.[11] Drug development programs frequently synthesize libraries of compounds based on a core scaffold like 5-isopropylpyrimidine. By reacting **4-Chloro-5-isopropylpyrimidine** with hundreds or thousands of different amines, alcohols, or other nucleophiles, researchers can rapidly generate a large

number of diverse molecules for high-throughput screening against biological targets such as kinases, proteases, or G-protein coupled receptors.

Safety and Handling

Based on safety data for structurally similar chloropyrimidines, **4-Chloro-5-isopropylpyrimidine** should be handled with care, assuming it possesses similar toxicological properties.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Expected Hazards:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measure	Recommendation	Source(s)
Engineering Controls	Work in a well-ventilated chemical fume hood. Ensure eyewash stations and safety showers are accessible.	[14]
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.	[13]
Handling	Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.	[12]
Storage	Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.	[1]
Disposal	Dispose of waste in accordance with local, state, and federal regulations.	[13]

Disclaimer: This information is based on analogous compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling **4-Chloro-5-isopropylpyrimidine**.

Conclusion

4-Chloro-5-isopropylpyrimidine is a highly valuable and versatile intermediate in synthetic chemistry. Its utility is primarily derived from the reactive C4-chloro group, which allows for a wide range of nucleophilic substitution and cross-coupling reactions. This reactivity enables the straightforward synthesis of diverse libraries of 4,5-disubstituted pyrimidines, a scaffold of significant interest in the development of new therapeutic agents. A thorough understanding of

its synthesis, reactivity, and handling is essential for any scientist aiming to leverage this potent building block in research and drug discovery endeavors.

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